3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
The compound contains several functional groups including a thiophene, an azetidine, and an oxadiazole. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Azetidine is a four-membered ring with three carbon atoms and a nitrogen atom. Oxadiazole is a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiophene could undergo electrophilic aromatic substitution, the azetidine could undergo ring-opening reactions, and the oxadiazole could participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Antimicrobial and Antitubercular Properties
- Studies have synthesized and characterized various oxadiazole derivatives, including thiophene and azetidine derivatives, which have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These activities are promising for the development of new antimicrobial agents (Patel & Patel, 2017).
- Compounds containing the 1,2,4-oxadiazole moiety have been assessed for their tuberculostatic activity, indicating potential use in tuberculosis treatment (Foks et al., 2004).
Anticancer Activities
- Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating promising results. The studies indicate potential applications in cancer therapy, with some compounds showing good to moderate activity against breast, lung, and prostate cancer cells (Yakantham et al., 2019).
Nematocidal Properties
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain compounds have shown good activity against Bursaphelenchus xylophilus, a pathogenic nematode, suggesting potential applications in agriculture (Liu et al., 2022).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds form protective layers on metal surfaces, indicating potential applications in industries where metal preservation is crucial (Ammal et al., 2018).
Safety And Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. Without more specific information, it’s difficult to provide a detailed safety analysis.
Future Directions
Future research could involve further study of the compound’s properties and potential applications. This could include testing its reactivity with various chemicals, studying its interactions with biological molecules, and exploring potential uses in medicine or industry.
properties
IUPAC Name |
3-methyl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIVGAZTODJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate |
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